![molecular formula C13H17N5O2S3 B6513280 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea CAS No. 1001829-14-6](/img/structure/B6513280.png)
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea involves multiple steps:
Starting Materials: : The synthesis begins with commercially available 2-bromoethylamine, morpholine, thiourea, and thiophene.
Formation of Intermediate: : The first step involves reacting 2-bromoethylamine with morpholine to form 2-(morpholin-4-yl)ethylamine.
Cyclization: : This intermediate is then reacted with thiourea under acidic conditions to form the 1,3,4-thiadiazole ring.
Sulfanyl Substitution: : The thiadiazole compound is treated with a suitable sulfur source, such as sodium sulfide, to introduce the sulfanyl group.
Final Coupling: : The final product is obtained by coupling the substituted thiadiazole with thiophen-2-ylisocyanate under mild conditions.
Industrial Production Methods
For industrial-scale production, optimization of each step is crucial:
Efficient Catalysts: : Employing catalysts that enhance the reaction rate and yield.
Green Chemistry: : Utilizing environmentally friendly solvents and reagents.
Purification: : Implementing advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea undergoes various chemical reactions:
Types of Reactions
Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide to introduce sulfoxide or sulfone functionalities.
Reduction: : Reduction reactions can be performed using agents like sodium borohydride to modify the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Modified thiadiazole derivatives.
Substitution Products: : Urea derivatives with varying substituents.
科学研究应用
3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea has diverse applications in scientific research:
Medicinal Chemistry: : Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: : Explored for its use in the development of organic electronic devices and sensors.
Biology: : Studied for its interaction with various biomolecules and potential as a biochemical probe.
作用机制
The mechanism of action of 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea involves several molecular targets and pathways:
Molecular Targets: : It can bind to specific proteins or enzymes, inhibiting their activity.
Pathways: : The compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Interactions: : Forms hydrogen bonds and hydrophobic interactions with target molecules, stabilizing its binding.
相似化合物的比较
Similar Compounds
3-(5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea: : Similar structure but with a piperidine ring instead of morpholine.
3-(5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea: : Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
Structural Features: : The presence of a morpholine ring differentiates it from similar compounds, potentially altering its chemical properties and biological activity.
Reactivity: : Unique reactivity patterns due to the combination of functional groups present.
Applications: : Specific applications in medicinal chemistry and material science that may not be achievable with similar compounds.
That's a rundown of the unique compound, 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea
属性
IUPAC Name |
1-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S3/c19-11(14-10-2-1-8-21-10)15-12-16-17-13(23-12)22-9-5-18-3-6-20-7-4-18/h1-2,8H,3-7,9H2,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBSSVJKUPONFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513197.png)
![2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid](/img/structure/B6513213.png)
![(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513225.png)
![N-{4-[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B6513239.png)
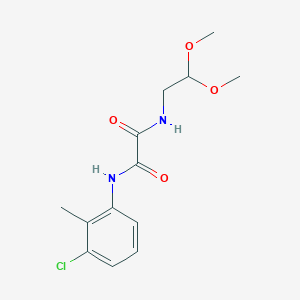
![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6513244.png)
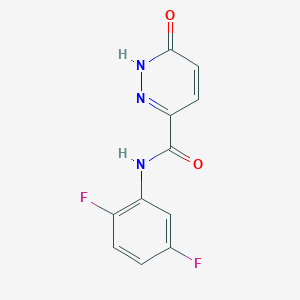
![ethyl 4-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6513253.png)
![3,8-bis(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6513257.png)
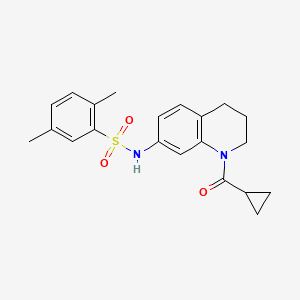
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6513264.png)
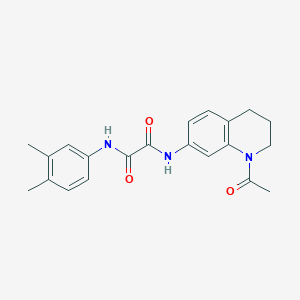
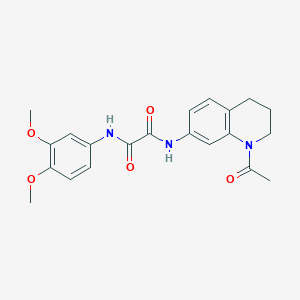
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6513281.png)
